4-(Piperidine-1-carbonyl)phenylboronic acid
CAS No.: 389621-83-4
Cat. No.: VC2429050
Molecular Formula: C12H16BNO3
Molecular Weight: 233.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389621-83-4 |
|---|---|
| Molecular Formula | C12H16BNO3 |
| Molecular Weight | 233.07 g/mol |
| IUPAC Name | [4-(piperidine-1-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2 |
| Standard InChI Key | PUXUKRSBJVVKMD-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O |
Introduction
Chemical Identity and Structure
4-(Piperidine-1-carbonyl)phenylboronic acid (CAS: 389621-83-4) is characterized by a phenyl ring substituted with both a boronic acid group and a piperidine-1-carbonyl moiety . The compound belongs to several chemical categories including 6-membered heterocycles, amides, boronic acids & boronic acid derivatives, organoboranes, organometallics, and piperidines .
The compound is recognized by multiple alternative names in scientific literature:
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4-(Piperidin-1-ylcarbonyl)phenylboronic acid
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4-(Piperidine-1-carbonyl)benzeneboronic acid
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B-[4-(1-Piperidinylcarbonyl)phenyl]boronic acid
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Boronic acid, B-[4-(1-piperidinylcarbonyl)phenyl]-
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Boronic acid, [4-(1-piperidinylcarbonyl)phenyl]-
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[4-(Piperidin-1-Ylcarbonyl)Phenyl]Boronic Acid
Structural Features
The molecular structure of 4-(Piperidine-1-carbonyl)phenylboronic acid consists of:
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A phenyl (benzene) ring as the central framework
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A boronic acid group (-B(OH)₂) at the para position (position 4) of the phenyl ring
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A piperidine-1-carbonyl group (an amide formed between piperidine and a carboxylic acid) attached to the phenyl ring para to the boronic acid group
This structural arrangement creates a compound with dual functionality: the boronic acid group provides a reactive site for coupling reactions, while the piperidine amide offers interesting pharmacological properties and modulates the electronic characteristics of the molecule.
Physical and Chemical Properties
Table 1: Key Properties of 4-(Piperidine-1-carbonyl)phenylboronic acid
The boronic acid functionality of this compound is Lewis acidic due to the vacant p-orbital on boron, which allows it to form reversible covalent bonds with nucleophiles such as hydroxyl groups. This property is particularly important for its applications in cross-coupling reactions and potential sensor development.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-(Piperidine-1-carbonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling with Boronic Acids
| Component | Typical Example |
|---|---|
| Boronic Acid | 4-(Piperidine-1-carbonyl)phenylboronic acid |
| Coupling Partner | Aryl or vinyl halides |
| Catalyst | Pd(OAc)₂ (0.03 equiv) |
| Ligand | PCy₃HBF₄ (0.12 equiv) |
| Base | K₂CO₃ (2.5 equiv) |
| Additive | H₃BO₃ (2.0 equiv) |
| Temperature | 65°C |
| Reaction Time | 15 h |
The search results indicate successful coupling reactions under these conditions, with yields ranging from moderate to excellent (50-98%) .
Pharmaceutical Applications
The piperidine-1-carbonyl functionality combined with the boronic acid group makes this compound particularly valuable in medicinal chemistry:
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The piperidine ring contributes lipophilicity, potentially enhancing bioavailability in drug candidates
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The amide linkage provides hydrogen bonding capabilities
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The boronic acid group can serve as a pharmacophore in enzyme inhibitors
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The compound can be used as a building block for drug discovery programs targeting various diseases
Materials Science Applications
In materials science, compounds like 4-(Piperidine-1-carbonyl)phenylboronic acid find applications in:
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Development of conjugated organic materials
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Preparation of boronate-containing polymers
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Sensor technology, particularly for carbohydrate detection
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Optoelectronic materials
Related Compounds and Derivatives
Pinacol Ester Derivative
The most closely related compound is 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS: 938043-31-3) :
Table 3: Comparison of 4-(Piperidine-1-carbonyl)phenylboronic acid and its Pinacol Ester
The pinacol ester form offers enhanced stability compared to the free boronic acid while maintaining its synthetic utility. This derivative is frequently preferred in research and development settings due to its improved shelf-life and handling properties .
Other Structural Analogs
Other structurally related compounds that might share similar properties include:
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Phenylboronic acid (the parent structure without the piperidine-1-carbonyl substituent)
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4-Carboxyphenylboronic acid
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Other para-substituted phenylboronic acids with varying amide functionalities
Reaction Mechanisms
Suzuki-Miyaura Coupling Mechanism
The mechanism for Suzuki-Miyaura coupling with 4-(Piperidine-1-carbonyl)phenylboronic acid typically follows this general pathway:
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Oxidative addition of the aryl halide to the Pd(0) catalyst
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Transmetalation involving the boronic acid, facilitated by base activation
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Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst
This mechanism explains the conditions observed in successful coupling reactions reported in research, particularly the need for palladium catalysts, phosphine ligands, and bases .
Other Chemical Transformations
Based on its structural features, 4-(Piperidine-1-carbonyl)phenylboronic acid may participate in:
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Hydrolysis under basic conditions
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Complexation with diols to form cyclic boronates
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Chan-Lam coupling with amines and alcohols
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Oxidative transformations to phenols
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